1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide
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Description
“1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C10H12N4O2S . It has a molecular weight of 252.293 Da . The compound is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” is 1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) . This code provides a specific description of the compound’s molecular structure.Safety and Hazards
The compound “1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While the specific future directions for “1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” are not detailed in the retrieved sources, pyrazole compounds in general are the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development efforts involving this compound.
Properties
IUPAC Name |
1-ethyl-N-pyridin-3-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-14-8-10(7-12-14)17(15,16)13-9-4-3-5-11-6-9/h3-8,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBMKVQBWQRNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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